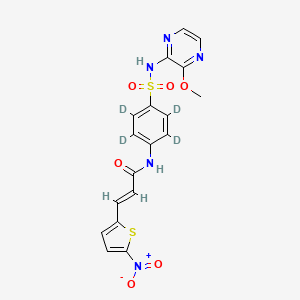

Necrosulfonamide-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Necrosulfonamida-d4 es un derivado marcado con deuterio de Necrosulfonamida, un compuesto conocido por su función como inhibidor de la necroptosis. La necroptosis es una forma de muerte celular programada que es distinta de la apoptosis y está involucrada en diversas condiciones patológicas. Necrosulfonamida-d4 se utiliza principalmente en investigación científica para estudiar los mecanismos de la necroptosis y para desarrollar posibles intervenciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Necrosulfonamida-d4 implica la incorporación de átomos de deuterio en la molécula de Necrosulfonamida. Esto generalmente se logra mediante una serie de reacciones químicas que reemplazan los átomos de hidrógeno con deuterio. La ruta sintética específica y las condiciones de reacción pueden variar, pero generalmente implican el uso de reactivos y disolventes deuterados para garantizar la incorporación de deuterio .

Métodos de producción industrial

La producción industrial de Necrosulfonamida-d4 sigue principios similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica el uso de equipos y técnicas especializados para garantizar la pureza y la consistencia del producto final. Las medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN), se emplean para verificar la incorporación de deuterio y la calidad general del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

Necrosulfonamida-d4 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para lograr las transformaciones deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de Necrosulfonamida-d4 puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

Necrosulfonamida-d4 tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como trazador en estudios que involucran compuestos marcados con deuterio para comprender los mecanismos y las vías de reacción.

Biología: Se emplea en biología celular para estudiar la necroptosis y su papel en diversas enfermedades.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades caracterizadas por necroptosis excesiva, como trastornos neurodegenerativos y afecciones inflamatorias.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a las vías de la necroptosis

Mecanismo De Acción

Necrosulfonamida-d4 ejerce sus efectos al dirigirse selectivamente a la proteína similar al dominio quinasa de la línea mixta (MLKL). Se une covalentemente a un residuo de cisteína específico (Cys86) en MLKL, evitando su oligomerización y translocación a la membrana plasmática. Esta interrupción inhibe la formación del complejo necrosómico, bloqueando así la vía de la necroptosis .

Comparación Con Compuestos Similares

Compuestos similares

Necrosulfonamida: La versión no deuterada de Necrosulfonamida-d4, también un inhibidor de la necroptosis.

GSK’843 y GSK’872: Inhibidores de la quinasa 3 de la proteína de interacción con el receptor (RIPK3), otro actor clave en la vía de la necroptosis.

Unicidad

Necrosulfonamida-d4 es única debido a su marcado con deuterio, lo que proporciona ventajas distintas en los estudios farmacocinéticos y metabólicos. Los átomos de deuterio pueden alterar la estabilidad metabólica y la distribución del compuesto, convirtiéndolo en una herramienta valiosa en el desarrollo e investigación de fármacos .

Propiedades

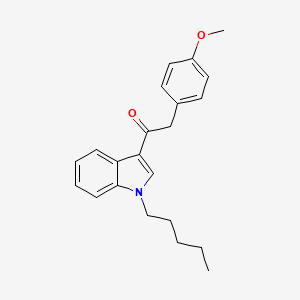

IUPAC Name |

(E)-3-(5-nitrothiophen-2-yl)-N-[2,3,5,6-tetradeuterio-4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+/i2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPHVLYVGMZMZ-GTQWLDGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])[2H])[2H])S(=O)(=O)NC3=NC=CN=C3OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)